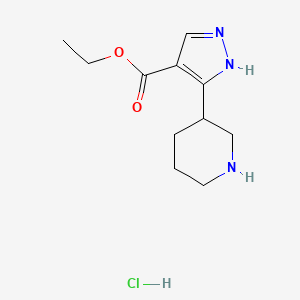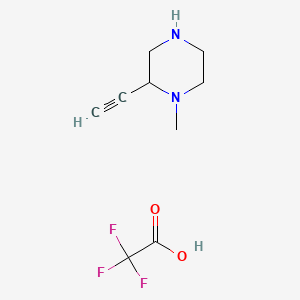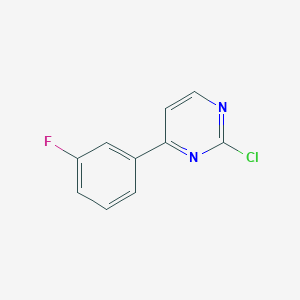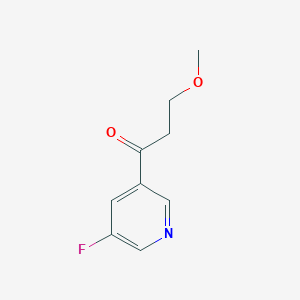![molecular formula C14H20BrN3O4 B13501294 4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, with various substituents such as tert-butyl, ethyl, and bromo groups, as well as dicarboxylate functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted pyrazole and a pyrimidine derivative, the reaction can be catalyzed by a base or an acid to form the desired pyrazolopyrimidine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The purification of the final product can be achieved through techniques like recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups like azides or amines.
科学的研究の応用
4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit the activity of a kinase enzyme, leading to the suppression of a signaling pathway involved in cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-tert-butyl 2-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl groups, which may confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C14H20BrN3O4 |
|---|---|
分子量 |
374.23 g/mol |
IUPAC名 |
4-O-tert-butyl 6-O-ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate |
InChI |
InChI=1S/C14H20BrN3O4/c1-5-21-12(19)9-7-17(13(20)22-14(2,3)4)11-10(15)6-16-18(11)8-9/h6,9H,5,7-8H2,1-4H3 |
InChIキー |
FDDCXBWGTJLWAW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(C2=C(C=NN2C1)Br)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)



![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)


